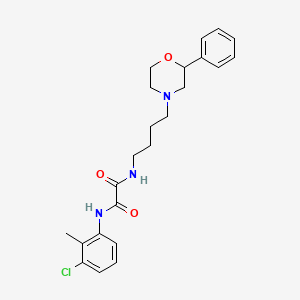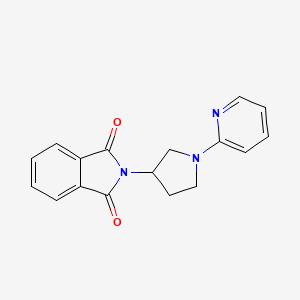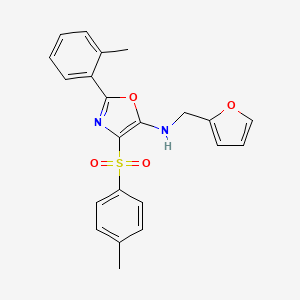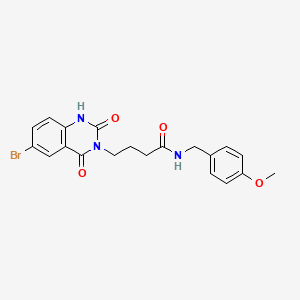
N1-(3-chloro-2-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-2-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide, commonly known as CMPO, is a chelating agent that has been extensively used in scientific research applications. CMPO is a derivative of oxalic acid and is commonly used in the separation and purification of actinide and lanthanide elements. The compound has been found to have several advantages and limitations in laboratory experiments, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthetic Approaches : Oxalamide derivatives, including those with complex substitutions, are often synthesized for their unique chemical properties and potential applications in materials science and organic synthesis. For example, a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of these compounds in creating anthranilic acid derivatives and oxalamides through a one-pot synthesis method (Mamedov et al., 2016).
Biomedical Applications
Biosensors and Diagnostic Tools : Some oxalamide derivatives and related compounds have been utilized in the development of biosensors. For instance, a biosensor for chlorogenic acid based on an ionic liquid containing iridium nanoparticles and polyphenol oxidase illustrates the potential biomedical applications of these compounds in detecting specific biomolecules (Fernandes et al., 2009).
Material Science and Catalysis
Enhancing Material Properties : In material science, oxalamide derivatives can influence the crystallization behavior and thermal stability of polymers, indicating their role in modifying material properties for better performance (Yang et al., 2017).
Catalytic Applications : Compounds containing oxalamide groups have been explored for their catalytic properties, such as in copper-catalyzed coupling reactions of aryl chlorides and amides, suggesting their utility in facilitating chemical transformations (De et al., 2017).
Environmental Science
Pollutant Degradation : Research on the complete oxidation of pollutants like metolachlor in water by photoassisted Fenton reactions demonstrates the environmental applications of research involving complex organic compounds, highlighting their potential in water treatment and pollutant degradation strategies (Pignatello & Sun, 1995).
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-17-19(24)10-7-11-20(17)26-23(29)22(28)25-12-5-6-13-27-14-15-30-21(16-27)18-8-3-2-4-9-18/h2-4,7-11,21H,5-6,12-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWQJMKBDQQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B2727752.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide](/img/structure/B2727754.png)

![N-(3-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2727758.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2727762.png)


![2-[7-(3-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2727765.png)
![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2727767.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2727768.png)
![1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one](/img/structure/B2727770.png)

